molecular formula C13H8ClFINO B14914896 N-(3-chloro-2-fluorophenyl)-2-iodobenzamide

N-(3-chloro-2-fluorophenyl)-2-iodobenzamide

Cat. No.: B14914896
M. Wt: 375.56 g/mol
InChI Key: CXMRKZRKOWAQFH-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluorophenyl)-2-iodobenzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound consists of a benzamide core substituted with chloro, fluoro, and iodo groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-fluorophenyl)-2-iodobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction times, and ensuring the purity of the starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-fluorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Organoboron Compounds: Serve as coupling partners in the synthesis.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogen atoms with other functional groups, while coupling reactions can form complex biaryl structures.

Scientific Research Applications

N-(3-chloro-2-fluorophenyl)-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-fluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-fluorophenyl)-2-iodobenzamide is unique due to the combination of chloro, fluoro, and iodo substitutions on the benzamide core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H8ClFINO

Molecular Weight

375.56 g/mol

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2-iodobenzamide

InChI

InChI=1S/C13H8ClFINO/c14-9-5-3-7-11(12(9)15)17-13(18)8-4-1-2-6-10(8)16/h1-7H,(H,17,18)

InChI Key

CXMRKZRKOWAQFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)F)I

Origin of Product

United States

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